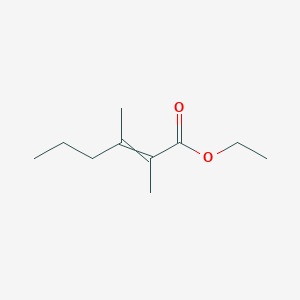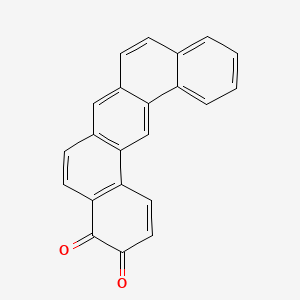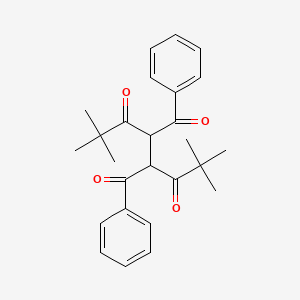
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione is an organic compound with a complex structure characterized by two benzoyl groups and a tetramethyloctane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,2,7,7-tetramethyloctane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The benzoyl groups can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced using reagents like nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro derivatives.
Scientific Research Applications
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Diphenyl-2,2,7,7-tetramethyloctane
- 2,2,7,7-Tetramethyloctane
Uniqueness
4,5-Dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione is unique due to the presence of two benzoyl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it particularly valuable in specific synthetic and research applications.
Properties
CAS No. |
116680-93-4 |
|---|---|
Molecular Formula |
C26H30O4 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
4,5-dibenzoyl-2,2,7,7-tetramethyloctane-3,6-dione |
InChI |
InChI=1S/C26H30O4/c1-25(2,3)23(29)19(21(27)17-13-9-7-10-14-17)20(24(30)26(4,5)6)22(28)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
InChI Key |
JKDULIFLHUOCIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(C(=O)C1=CC=CC=C1)C(=O)C(C)(C)C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


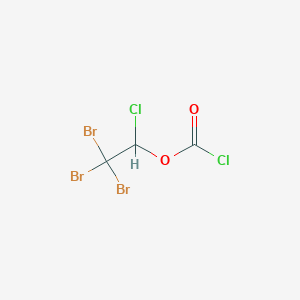
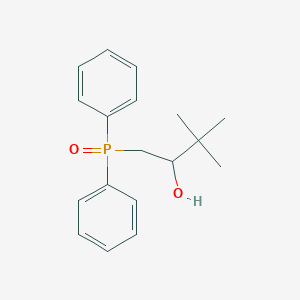
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

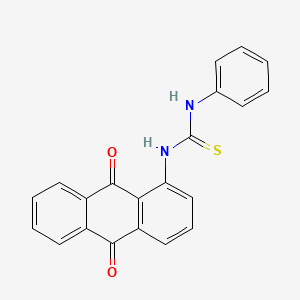

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
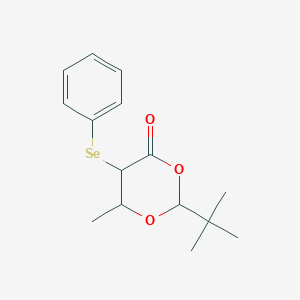
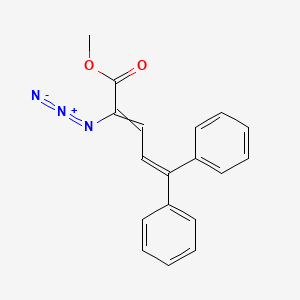

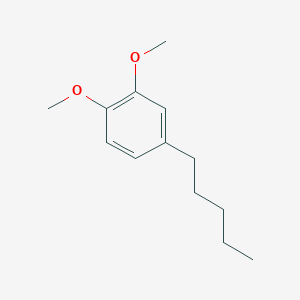
![Lithium, [6-[(tetrahydro-2H-pyran-2-yl)oxy]-1-hexynyl]-](/img/structure/B14291748.png)
